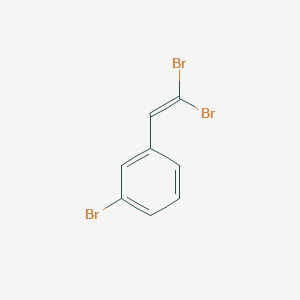
1-Bromo-3-(2,2-dibromoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2,2-dibromoethenyl)benzene is an organic compound with the molecular formula C8H5Br3. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a dibromoethenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-dibromoethenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(2,2-dibromoethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2,2-dibromoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromo groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The dibromoethenyl group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the bromo groups are replaced by other functional groups.
Oxidation and Reduction: Products include oxides, alcohols, or dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(2,2-dibromoethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of halogenated benzene derivatives includes their use as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(2,2-dibromoethenyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The dibromoethenyl group can participate in addition reactions, further modifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-dimethylbenzene: Similar in structure but with methyl groups instead of the dibromoethenyl group.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of the dibromoethenyl group.
1-Bromo-3-chlorobenzene: Contains a chloro group instead of the dibromoethenyl group.
Uniqueness
1-Bromo-3-(2,2-dibromoethenyl)benzene is unique due to the presence of the dibromoethenyl group, which imparts distinct reactivity and properties compared to other bromo-substituted benzene derivatives. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXVVKWUJUOUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
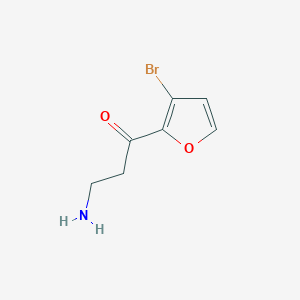
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
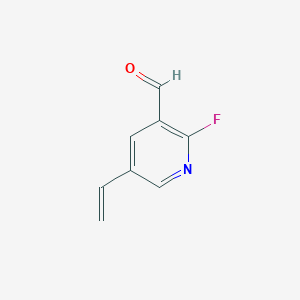
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)


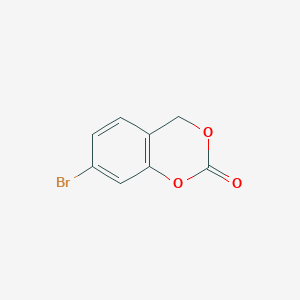


![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
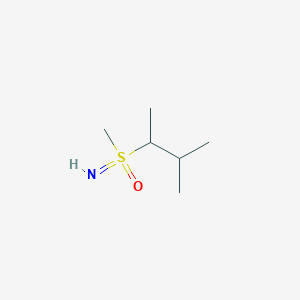
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
